2-(4-Fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoic acid
Overview
Description
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, carboxylic acids in general can undergo a variety of reactions, including reduction to alcohols, esterification with alcohols, and reactions with amines to form amides . The presence of the fluorine atom could make the compound more reactive in certain types of reactions.Scientific Research Applications
Crystal Structure and Stability
- Single Crystal Inspection and DFT Study : A derivative of 4-fluoroaniline, 4-((4-fluorophenyl)amino)-4-oxobutanoic acid (BFAOB), was synthesized and structurally confirmed by SC-XRD technique, revealing two crystallographically different molecules in the unit. Strong hydrogen bonding stabilizes the crystal packing, and DFT calculations indicate high stability of the BFAOB crystal compound (Ashfaq et al., 2021).
Analytical Applications
- Sensitive ELISA for Organophosphorous Insecticide Analysis : Two fenthion haptens were synthesized, including 4-(4-(dimethoxyphosphorothioyloxy)-2-methylphenylamino)-4-oxobutanoic acid. A competitive indirect ELISA was established, demonstrating effective determination of fenthion in fruit samples, thus indicating potential analytical applications in agriculture (Zhang et al., 2008).
Chemical Synthesis and Reactions
Synthesis of Cyclic Peroxides : A study explored the reaction of various compounds, including 1,1-bis(4-fluorophenyl)ethene with 2-methyl-1,3-cyclohexanedione, in the presence of Mn(OAc)2 and molecular oxygen to yield cyclic peroxides. This indicates the compound's role in synthesizing chemically significant structures (Qian et al., 1992).
Reactions with 2-(aminophenyl)methanol : 4-oxobutanoic acids reacted with 1,3-binucleophilic reagent (2-aminophenyl)methanol, forming different benzopyrroloxazine derivatives. This showcases its versatility in organic synthesis and the formation of complex organic structures (Amalʼchieva et al., 2022).
Properties
IUPAC Name |
2-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO4/c1-22-14-4-2-3-12(9-14)16(19)10-15(17(20)21)11-5-7-13(18)8-6-11/h2-9,15H,10H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPBEYWLMWEYNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CC(C2=CC=C(C=C2)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701211300 | |
Record name | α-(4-Fluorophenyl)-3-methoxy-γ-oxobenzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701211300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
344280-55-3 | |
Record name | α-(4-Fluorophenyl)-3-methoxy-γ-oxobenzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=344280-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-(4-Fluorophenyl)-3-methoxy-γ-oxobenzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701211300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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